Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Overview
Description
Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H15ClFNO2 and its molecular weight is 259.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s amino and carboxylate groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with kinases, enzymes that play a crucial role in cell signaling pathways, by binding to their active sites and altering their phosphorylation activity . Additionally, the fluorine atom in the compound can form strong hydrogen bonds with biomolecules, further influencing its biochemical interactions.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, for example, the compound may inhibit cell proliferation by interfering with cell signaling pathways that regulate cell growth and division . It can also influence gene expression by modulating transcription factors and other regulatory proteins. Furthermore, the compound’s impact on cellular metabolism includes altering the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound may activate certain enzymes by inducing conformational changes that enhance their activity. Changes in gene expression can occur through the compound’s interaction with transcription factors, leading to upregulation or downregulation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and metabolic alterations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, toxic or adverse effects may occur, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response, and exceeding this threshold can lead to toxicity .
Properties
IUPAC Name |
ethyl 2-amino-5-fluoro-1,3-dihydroindene-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWVTLFWGYWFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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